molecular formula C11H13ClFN B15200765 N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride

N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride

Cat. No.: B15200765
M. Wt: 213.68 g/mol
InChI Key: WGRBMOBXJZJKHH-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C11H12FN·HCl and a molecular weight of 213.68 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride typically involves the reaction of 2-fluorophenylacetylene with an appropriate amine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts specific chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its bromine and chlorine analogs .

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

N-[(1R)-1-(2-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C11H12FN.ClH/c1-3-8-13-9(2)10-6-4-5-7-11(10)12;/h1,4-7,9,13H,8H2,2H3;1H/t9-;/m1./s1

InChI Key

WGRBMOBXJZJKHH-SBSPUUFOSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1F)NCC#C.Cl

Canonical SMILES

CC(C1=CC=CC=C1F)NCC#C.Cl

Origin of Product

United States

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